molecular formula C17H13N3OS B2910458 N-benzoyl-N'-(6-quinolinyl)thiourea CAS No. 866049-10-7

N-benzoyl-N'-(6-quinolinyl)thiourea

Cat. No.: B2910458
CAS No.: 866049-10-7
M. Wt: 307.37
InChI Key: SAWCSOLPWGGICX-UHFFFAOYSA-N
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Description

N-benzoyl-N'-(6-quinolinyl)thiourea, also known as BQTU, is a synthetic organic compound used in the laboratory for a variety of purposes. BQTU is an important reagent in organic synthesis, and can be used in a wide range of applications, including drug discovery and development, and as an analytical tool. BQTU has a number of biochemical and physiological effects, and its advantages and limitations for laboratory experiments should be considered when using this compound.

Scientific Research Applications

N-benzoyl-N'-(6-quinolinyl)thiourea has a number of scientific research applications, including drug discovery and development, and as an analytical tool. This compound has been used in the synthesis of a number of drugs, including the antifungal agent terbinafine, the anticonvulsant gabapentin, and the antineoplastic agent docetaxel. This compound has also been used as an analytical tool in the study of enzyme kinetics, and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzoyl-N'-(6-quinolinyl)thiourea is not fully understood. However, it is known that this compound binds to certain enzymes, such as the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. This compound also binds to certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the inhibition of 5-lipoxygenase, the inhibition of serotonin receptor 5-HT2A, and the inhibition of the enzyme cyclooxygenase-2. This compound has also been shown to have anti-inflammatory, anticonvulsant, and antineoplastic effects in animal models.

Advantages and Limitations for Lab Experiments

N-benzoyl-N'-(6-quinolinyl)thiourea has several advantages for laboratory experiments, including its low cost and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in laboratory experiments. This compound is highly toxic and should be handled with caution. This compound is also relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for N-benzoyl-N'-(6-quinolinyl)thiourea research. This compound could be used in the development of new drugs, such as antifungal agents, anticonvulsants, and antineoplastic agents. This compound could also be used as an analytical tool to study enzyme kinetics and the synthesis of other compounds. Additionally, this compound could be used to study the biochemical and physiological effects of other compounds. Finally, this compound could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

N-benzoyl-N'-(6-quinolinyl)thiourea can be synthesized using a variety of methods, including the reaction of benzoyl chloride with 6-quinolinethiol in an aqueous medium, the reaction of 6-quinolinethiol with benzoyl chloride in an organic solvent, and the reaction of 6-quinolinethiol with benzoyl bromide in an organic solvent. The most common method of synthesis is the reaction of 6-quinolinethiol with benzoyl chloride in an organic solvent, such as dichloromethane or dimethylformamide.

Properties

IUPAC Name

N-(quinolin-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-14-8-9-15-13(11-14)7-4-10-18-15/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWCSOLPWGGICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329558
Record name N-(quinolin-6-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866049-10-7
Record name N-(quinolin-6-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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